molecular formula C11H11ClN2 B12221524 4-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole

4-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole

Cat. No.: B12221524
M. Wt: 206.67 g/mol
InChI Key: FDOZCNUMKBHTHG-UHFFFAOYSA-N
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Description

4-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl derivatives.

Mechanism of Action

The mechanism of action of 4-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole is unique due to the presence of both the chloromethyl and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

4-[4-(chloromethyl)phenyl]-1-methylpyrazole

InChI

InChI=1S/C11H11ClN2/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10/h2-5,7-8H,6H2,1H3

InChI Key

FDOZCNUMKBHTHG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCl

Origin of Product

United States

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